molecular formula C19H16N2O3 B14397737 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate CAS No. 89861-33-6

4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate

Cat. No.: B14397737
CAS No.: 89861-33-6
M. Wt: 320.3 g/mol
InChI Key: PAZVMYBHJFTJFW-UHFFFAOYSA-N
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Description

4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a diphenylpenta-dienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the corresponding diazonium salt. The ethoxy group is introduced through an etherification reaction, and the diphenylpenta-dienone structure is formed via a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under controlled conditions. The reaction is typically carried out in a solvent such as water or an alcohol, and the product is isolated through crystallization or extraction techniques.

Chemical Reactions Analysis

Types of Reactions

4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions, where the oxidation state of the central carbon atoms changes.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as halides, hydroxides, and amines for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate involves its interaction with various molecular targets and pathways. The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Diazonio-5-ethoxy-5-oxo-1-penten-2-olate: A similar compound with a slightly different structure, which may exhibit different reactivity and applications.

    4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Another related compound with variations in the substituents and overall structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

89861-33-6

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 2-diazo-3-oxo-5,5-diphenylpent-4-enoate

InChI

InChI=1S/C19H16N2O3/c1-2-24-19(23)18(21-20)17(22)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

PAZVMYBHJFTJFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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